(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-imino-6-[[5-(phenylmethylthio)-2-furanyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is an aryl sulfide.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiadiazolo[3,2-a]pyrimidin-7-ones : These compounds are synthesized via the reaction of aromatic and heterocyclic aldehydes with thiadiazolo[3,2-a]pyrimidin-7-ones. The reaction process involves the formation of condensation products on the methylene group, which can then react with carbon disulfide to yield various disubstituted thiadiazolo[3,2-a]pyrimidin-7-ones (Kukaniev, Shukurov, Norov, & Khodzhiboev, 1999).
Reactivity with Ethoxycarbonylmethyl and Phenyl Isothiocyanate : This class of compounds, containing the active methylene group, demonstrates easy reactivity with carbon disulfide and phenyl isothiocyanate. This reactivity is crucial for further chemical transformations and the creation of novel derivatives (Kukaniev, Shukurov, Khodzhibaev, Kurbonova, & Bandaev, 1998).
Biological Activities
Anti-Helicobacter pylori Activity : Some derivatives of this compound class exhibit significant in vitro activity against Helicobacter pylori. This finding is important for developing new treatments for infections caused by H. pylori (Mohammadhosseini et al., 2009).
Anticancer Potential : A series of these compounds were synthesized and evaluated for their anticancer activity against human breast and lung cancer cell lines. Some compounds, particularly those with specific substituents, showed promising anticancer activity (Gaonkar et al., 2018).
Potential Against HIV-1 : Derivatives of thiadiazolo[3,2-a]pyrimidin-7-ones were found to exhibit activity against HIV-1. This discovery opens up avenues for new treatments for HIV/AIDS (Danel, Pedersen, & Nielsen, 1998).
Properties
Molecular Formula |
C17H12N4O2S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
(6E)-6-[(5-benzylsulfanylfuran-2-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H12N4O2S2/c18-15-13(16(22)20-17-21(15)19-10-25-17)8-12-6-7-14(23-12)24-9-11-4-2-1-3-5-11/h1-8,10,18H,9H2/b13-8+,18-15? |
InChI Key |
AUDQXZNQLJRRGD-KQCXNUNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=CC=C(O2)/C=C/3\C(=N)N4C(=NC3=O)SC=N4 |
SMILES |
C1=CC=C(C=C1)CSC2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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